Hexofuranosyl vs. Pentofuranosyl Scaffold: Physicochemical Profiles
The target compound's hexofuranosyl (C6) sugar confers a larger and more polar scaffold relative to the pentofuranosyl (C5) system of AZT. This results in a substantially lower computed octanol-water partition coefficient (XLogP3 = -1.6 vs. -0.1), a higher hydrogen-bond donor count (4 vs. 3), and a larger topological polar surface area (125 Ų vs. 102 Ų), collectively predicting significantly reduced passive membrane permeability [1].
| Evidence Dimension | Physicochemical property profile (XLogP3, HBD, TPSA) |
|---|---|
| Target Compound Data | XLogP3 = -1.6; HBD = 4; TPSA = 125 Ų |
| Comparator Or Baseline | AZT (3′-azido-3′-deoxythymidine): XLogP3 = -0.1; HBD = 3; TPSA = 102 Ų |
| Quantified Difference | Δ XLogP3 = -1.5 log units; Δ HBD = +1; Δ TPSA = +23 Ų |
| Conditions | Computed values from PubChem (XLogP3, Cactvs) under identical algorithmic conditions |
Why This Matters
A more negative logP and larger polar surface area indicate that the compound will have substantially different pharmacokinetic behavior, ruling out its use as a direct substitute for AZT in cell-based antiviral assays without appropriate formulation adjustments.
- [1] PubChem computed physicochemical properties for CID 452891 (target) and CID 35370 (AZT). View Source
